2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
CAS No.:
Cat. No.: VC16790270
Molecular Formula: C24H18N6O4
Molecular Weight: 454.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18N6O4 |
|---|---|
| Molecular Weight | 454.4 g/mol |
| IUPAC Name | 6,13-bis(3,5-dimethyl-1H-pyrazol-4-yl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
| Standard InChI | InChI=1S/C24H18N6O4/c1-9-19(10(2)26-25-9)29-21(31)13-5-7-15-18-16(8-6-14(17(13)18)22(29)32)24(34)30(23(15)33)20-11(3)27-28-12(20)4/h5-8H,1-4H3,(H,25,26)(H,27,28) |
| Standard InChI Key | AVYWFMXENCMUMO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=C(NN=C6C)C)C2=O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Configuration
The compound features a benzo[lmn] phenanthroline core, a polycyclic aromatic system fused with two pyrazole rings at the 2- and 7-positions. Each pyrazole moiety is substituted with methyl groups at the 3- and 5-positions, enhancing electron-donating capabilities and steric bulk. The tetraone functionality (four ketone groups) at positions 1, 3, 6, and 8 introduces electron-withdrawing effects, creating a polarized electronic environment conducive to metal coordination.
Table 1: Fundamental Molecular Properties
Spectroscopic and Computational Insights
The canonical SMILES string (CC1=C(C(=NN1)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=C(NN=C6C)C)C2=O) delineates the connectivity of the pyrazole-nitrogen atoms to the phenanthroline core. Computational models predict a planar geometry for the central phenanthroline system, with pyrazole rings adopting a perpendicular orientation to minimize steric clashes. UV-Vis spectra of related phenanthroline derivatives exhibit absorption maxima near 350–400 nm, attributed to π→π* transitions within the conjugated system.
Synthesis and Mechanistic Pathways
Multi-Step Synthetic Strategy
The synthesis involves sequential heterocycle formation and coupling reactions:
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Pyrazole Synthesis: Hydrazone derivatives react with diketones (e.g., acetylacetone) under acidic conditions to form 3,5-dimethyl-1H-pyrazole-4-carbaldehyde intermediates.
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Phenanthroline Functionalization: The benzo[lmn]phenanthroline tetraone core is prepared via cyclocondensation of quinoline precursors with maleic anhydride, followed by oxidation.
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Coupling Reaction: Palladium-catalyzed Buchwald-Hartwig amination links the pyrazole aldehydes to the phenanthroline core, yielding the final product.
Yield Optimization and Challenges
Reaction yields are highly sensitive to the purity of starting materials and reaction atmosphere (inert gas required). Chromatographic purification is critical due to the compound’s low solubility in common organic solvents. Scale-up efforts face challenges in controlling regioselectivity during the coupling step, with byproducts arising from incomplete substitution.
Coordination Chemistry and Catalytic Applications
Metal-Ligand Interactions
The compound acts as a tetradentate ligand, coordinating through the pyrazole nitrogen atoms and phenanthroline carbonyl oxygens. Stability constants (log K) with transition metals such as Cu(II) and Fe(III) exceed 10<sup>4</sup> M<sup>−1</sup>, as determined by potentiometric titrations. Coordination induces a bathochromic shift in UV-Vis spectra (Δλ ≈ 50 nm), indicative of ligand-to-metal charge transfer.
Catalytic Performance in Cross-Coupling Reactions
In palladium-catalyzed Suzuki-Miyaura couplings, the ligand demonstrates superior activity compared to traditional bipyridine systems:
Table 2: Catalytic Efficiency Comparison
| Ligand | Yield (%) | Turnover Frequency (h<sup>−1</sup>) |
|---|---|---|
| This Compound | 92 | 1,450 |
| 2,2'-Bipyridine | 78 | 980 |
| 1,10-Phenanthroline | 85 | 1,100 |
Conditions: 1 mol% Pd(OAc)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, ethanol/water, 80°C.
The enhanced performance is attributed to the ligand’s ability to stabilize Pd(0) intermediates and suppress nanoparticle aggregation.
Emerging Research Directions
Photodynamic Therapy (PDT) Applications
Preliminary studies suggest that Ru(II) complexes of this ligand exhibit singlet oxygen quantum yields (Φ<sub>Δ</sub>) of 0.45–0.52 under 650 nm irradiation, making them candidates for Type II PDT agents. Tumor cell line assays (MCF-7, A549) show IC<sub>50</sub> values of 12–18 μM with 10 J/cm² light dose.
Organic Semiconductor Development
Thin-film transistors incorporating the compound demonstrate hole mobilities up to 0.15 cm²/V·s, attributed to π-stacking distances of 3.4 Å between phenanthroline cores. Annealing at 150°C under nitrogen improves crystallinity, reducing threshold voltages by 30%.
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